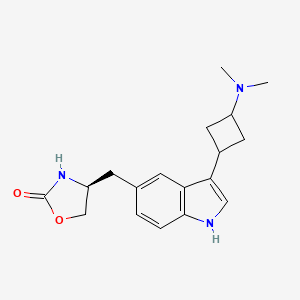
2-Oxazolidinone, 4-((3-(trans-3-(dimethylamino)cyclobutyl)-1H-indol-5-yl)methyl)-, (4S)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4991W93 is a chemical compound known for its role as a partial agonist of the serotonin 1B and 1D receptors. It has been studied for its potential therapeutic effects, particularly in the treatment of migraine disorders. The compound inhibits electrically induced plasma extravasation and blocks neurogenic plasma protein extravasation, making it a significant subject of research in neuropharmacology .
準備方法
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Industrial production of 4991W93 would likely follow similar synthetic routes as laboratory synthesis but on a larger scale. This would involve optimization of reaction conditions to maximize yield and minimize impurities. The process would also include rigorous quality control measures to ensure the consistency and safety of the final product .
化学反応の分析
Types of Reactions
4991W93 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in the reactions involving 4991W93 include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various organic solvents. Reaction conditions such as temperature, pressure, and pH are carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted compounds .
科学的研究の応用
4991W93 has several scientific research applications, including:
Chemistry: Used as a reference compound in studies involving serotonin receptors.
Biology: Investigated for its effects on neurogenic plasma protein extravasation and its potential role in modulating neurotransmitter release.
Medicine: Explored as a potential therapeutic agent for treating migraine disorders due to its ability to inhibit plasma extravasation and block neurogenic inflammation.
Industry: Utilized in the development of new pharmaceuticals targeting serotonin receptors
作用機序
The mechanism of action of 4991W93 involves its interaction with serotonin 1B and 1D receptors. As a partial agonist, it binds to these receptors and modulates their activity. This interaction inhibits the release of calcitonin gene-related peptide, which is involved in neurogenic inflammation and migraine pathophysiology. By blocking this pathway, 4991W93 reduces inflammation and alleviates migraine symptoms .
類似化合物との比較
Similar Compounds
Sumatriptan: Another serotonin receptor agonist used in the treatment of migraines.
Zolmitriptan: Similar to 4991W93 in its mechanism of action and therapeutic applications.
Rizatriptan: Shares similar pharmacological properties and is used for migraine relief
Uniqueness of 4991W93
4991W93 is unique in its specific binding affinity and partial agonist activity at serotonin 1B and 1D receptors. Unlike some other compounds, it does not cause significant vasoconstriction, making it a safer option for patients with cardiovascular concerns .
特性
CAS番号 |
171549-56-7 |
|---|---|
分子式 |
C18H23N3O2 |
分子量 |
313.4 g/mol |
IUPAC名 |
(4S)-4-[[3-[3-(dimethylamino)cyclobutyl]-1H-indol-5-yl]methyl]-1,3-oxazolidin-2-one |
InChI |
InChI=1S/C18H23N3O2/c1-21(2)14-7-12(8-14)16-9-19-17-4-3-11(6-15(16)17)5-13-10-23-18(22)20-13/h3-4,6,9,12-14,19H,5,7-8,10H2,1-2H3,(H,20,22)/t12?,13-,14?/m0/s1 |
InChIキー |
JLDUTSKKXXJGGG-MOKVOYLWSA-N |
異性体SMILES |
CN(C)C1CC(C1)C2=CNC3=C2C=C(C=C3)C[C@H]4COC(=O)N4 |
SMILES |
CN(C)C1CC(C1)C2=CNC3=C2C=C(C=C3)CC4COC(=O)N4 |
正規SMILES |
CN(C)C1CC(C1)C2=CNC3=C2C=C(C=C3)CC4COC(=O)N4 |
同義語 |
4-(3-(3-dimethylaminocyclobutyl)-1H-indol-5-ylmethyl)oxazolidin-2-one 4991W93 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



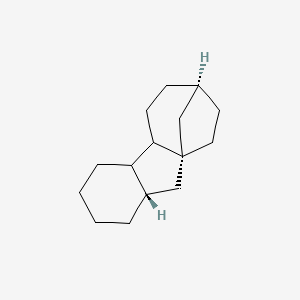

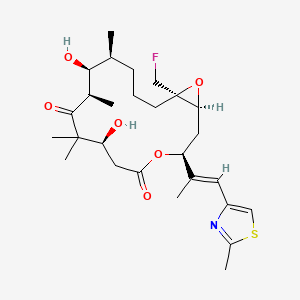
![[(3S,10S,13S,14S,17S)-17-[(2R)-5,6-dihydroxy-6-methyl-7-sulfooxyheptan-2-yl]-17-hydroxy-4,4,10,13,14-pentamethyl-1,2,3,5,6,7,11,12,15,16-decahydrocyclopenta[a]phenanthren-3-yl] acetate](/img/structure/B1244504.png)
![[(1S,2S,4S,7R,9S,10S,12R,15S)-4-acetyloxy-1-hydroxy-15-[(2R,3S)-2-hydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoyl]oxy-9,12-dimethoxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate](/img/structure/B1244506.png)
![1,2-Di[chloro(2-chlorophenyl)methylidene]hydrazine](/img/structure/B1244508.png)
![4-[4-[(2-Hydroxybenzoyl)amino]phenyl]butyric acid](/img/structure/B1244510.png)



![(2R)-2-amino-4-[4-[(E)-C-[[(3S)-1-[(R)-carboxy-(3-chloro-4-hydroxyphenyl)methyl]-2-oxoazetidin-3-yl]carbamoyl]-N-hydroxycarbonimidoyl]phenoxy]butanoic acid](/img/structure/B1244515.png)
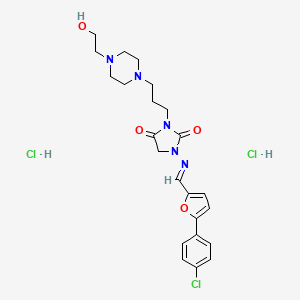
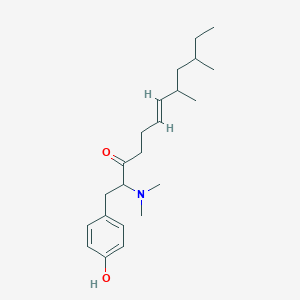
![N'-((6-bromoimidazo[1,2-a]pyridin-3-yl)methylene)-N,2-dimethyl-5-nitrobenzenesulfonohydrazide](/img/structure/B1244520.png)